molecular formula C8H19ClN2 B3029004 (1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride CAS No. 473918-41-1

(1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride

Cat. No.: B3029004
CAS No.: 473918-41-1
M. Wt: 178.70
InChI Key: GXPODRSSEXQIOK-SCLLHFNJSA-N
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Description

(1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride is an organic compound with the molecular formula C8H20Cl2N2. It is a chiral diamine derivative, often used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride typically involves the hydrogenation of o-phenylenediamine or 1,2-dinitrocyclohexane. The process includes several steps:

    Hydrogenation: o-phenylenediamine or 1,2-dinitrocyclohexane is hydrogenated in the presence of a suitable catalyst, such as palladium on carbon, to yield the corresponding diamine.

    Methylation: The diamine is then methylated using methyl iodide or dimethyl sulfate under basic conditions to introduce the N1 and N2 methyl groups.

    Salt Formation: The final step involves the formation of the dihydrochloride salt by treating the methylated diamine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imines or nitriles.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where the methyl groups can be replaced by other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, aryl halides, and other electrophiles in the presence of a base such as sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Imines, nitriles, and other oxidized derivatives.

    Reduction: Primary and secondary amines.

    Substitution: N-alkyl or N-aryl derivatives.

Scientific Research Applications

(1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis, facilitating the formation of enantiomerically pure compounds.

    Biology: Employed in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of (1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to selectively bind to specific sites, influencing biochemical pathways and catalytic processes. This selective binding is crucial in asymmetric synthesis, where the compound acts as a chiral ligand, directing the formation of enantiomerically pure products.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1,2-diaminocyclohexane: A structurally similar compound without the N1 and N2 methyl groups.

    (1S,2S)-N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride: The enantiomer of the compound, with opposite stereochemistry.

    trans-1,2-diaminocyclohexane: A non-chiral analog used in similar applications.

Uniqueness

(1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride is unique due to its chiral nature and the presence of N1 and N2 methyl groups, which enhance its reactivity and selectivity in chemical reactions. This makes it a valuable compound in asymmetric synthesis and catalysis, where enantiomeric purity is essential.

Properties

IUPAC Name

(1R,2R)-1-N,2-N-dimethylcyclohexane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.2ClH/c1-9-7-5-3-4-6-8(7)10-2;;/h7-10H,3-6H2,1-2H3;2*1H/t7-,8-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDYXZFBJGBDHHP-RHJRFJOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCCC1NC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1CCCC[C@H]1NC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40963822
Record name N~1~,N~2~-Dimethylcyclohexane-1,2-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40963822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473918-41-1, 70708-33-7
Record name N~1~,N~2~-Dimethylcyclohexane-1,2-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40963822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-Methyl[2-(methylamino)cyclohexyl]amine Dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.221.291
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name trans-(1R,2R)-(-)-N,N'-Dimethyl-1,2-cyclohexanediamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride
Reactant of Route 2
(1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride
Reactant of Route 3
(1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride
Reactant of Route 4
(1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride
Reactant of Route 5
(1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride
Reactant of Route 6
Reactant of Route 6
(1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride

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